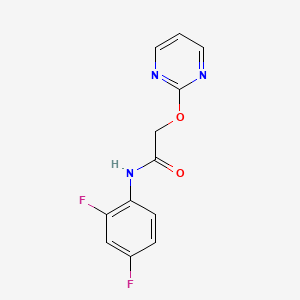![molecular formula C18H19N3O4S B5562463 N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B5562463.png)
N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves complex reactions, utilizing reagents like Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide for efficient yields under aqueous and solvent-free conditions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009). Another approach involves oxidative dehydrobromination of 3-(α-bromobenzyl)quinoxalin-2(1H)-ones, converting them into 3-aroylquinoxalin-2(1H)-ones with high yield (Gorbunova & Mamedov, 2006).
Molecular Structure Analysis
Crystallographic techniques have been employed to study the molecular structure of related quinoxaline derivatives, revealing their triclinic crystal system, P-1 space group, and detailed geometric parameters (Li et al., 2006). These analyses provide insights into the spatial arrangement and intermolecular interactions critical for understanding the compound's behavior and reactivity.
Chemical Reactions and Properties
Quinoxaline derivatives exhibit varied chemical reactivity, including their role as corrosion inhibitors, where they form protective films on metal surfaces to prevent acid attack, demonstrating their adsorption characteristics and mixed-type inhibition properties (Olasunkanmi et al., 2016). Such properties underscore their potential utility in materials science and engineering applications.
Physical Properties Analysis
While specific physical properties of "N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide" are not directly reported, related studies on quinoxaline derivatives provide valuable context. Physical properties such as melting points, solubility, and crystallinity can be inferred from structural analogs, guiding the development of new materials and pharmaceuticals.
Chemical Properties Analysis
Quinoxaline compounds are known for their diverse chemical properties, including their use in synthesizing novel anticancer agents and their involvement in various organic reactions to form complex heterocyclic compounds. These properties are influenced by substituents on the quinoxaline ring, offering avenues for designing molecules with desired biological or chemical activities (Sheng et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Quinoxaline derivatives are synthesized and characterized using techniques such as NMR, IR, and single-crystal X-ray diffraction, highlighting their structural complexity and potential for diverse applications (Xue-mei Li et al., 2006). These compounds belong to various crystal systems, and their detailed structural analysis aids in understanding their chemical behavior and potential for further modification.
Corrosion Inhibition
Sulfonamide-based quinoxaline derivatives have been studied for their corrosion inhibition properties. For instance, certain quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides exhibit significant inhibition of mild steel corrosion in acidic media. These compounds form protective films on the metal surface, preventing direct acid attack and demonstrating the potential of similar compounds in industrial applications (L. Olasunkanmi et al., 2016).
Drug Synthesis and Biological Activity
Research into N-sulfonyl derivatives of quinoxalinecarboxylate indicates their role as precursors in synthesizing biologically active compounds. These derivatives have been identified as antagonists at specific receptor sites, suggesting that similar sulfonamide-quinoxaline compounds could serve as key intermediates in developing new pharmacological agents (S. Hays et al., 1993).
Material Science and Chemistry
Quinoxaline derivatives are also relevant in material science and synthetic chemistry, where they contribute to the synthesis of novel materials and chemicals. For example, the synthesis of new quinoxalines with potential as non-steroidal anti-inflammatory and analgesic agents demonstrates the versatility of these compounds in creating new therapeutic options (S. Wagle et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-13(21(26(2,24)25)14-8-4-3-5-9-14)18(23)20-12-17(22)19-15-10-6-7-11-16(15)20/h3-11,13H,12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYGMPONDQQDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(=O)NC2=CC=CC=C21)N(C3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)
![ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)
![2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5562399.png)
![3-ethyl-8-[4-(4-methoxyphenyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562406.png)
![N-[1-(6-methylpyridin-3-yl)ethyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5562413.png)
![4-[(anilinocarbonyl)amino]benzamide](/img/structure/B5562416.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5562426.png)
![10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5562428.png)
![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5562449.png)
![N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562451.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562457.png)
![1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole](/img/structure/B5562459.png)
